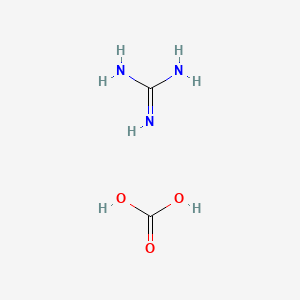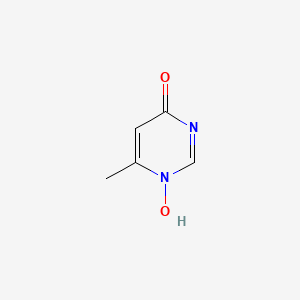
Dieselkraftstoff, Nr. 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The production of clean diesel fuels involves various processes, including catalytic cracking, hydrocracking, and hydrodesulfurization, to enhance fuel quality and meet environmental standards. These methods are designed to reduce sulfur content, improve cetane number, and modify the fuel's molecular structure for better combustion efficiency (Song, 2020).
Molecular Structure Analysis
Diesel fuel's molecular structure significantly influences its physical and combustion properties. The presence of paraffins, cycloparaffins, olefins, and aromatic hydrocarbons in diesel contributes to its overall performance, affecting ignition quality, energy content, and emissions profile (Sarıkoç, 2020).
Chemical Reactions and Properties
The combustion of diesel fuel involves complex chemical reactions, leading to the production of energy, CO2, water vapor, NOx, and particulate matter. The fuel's chemical properties, such as cetane number and sulfur content, play crucial roles in determining its combustion behavior and emission characteristics (Çanakçı, 2007).
Physical Properties Analysis
Diesel fuel No. 2's physical properties, including density, viscosity, and boiling point range, are key determinants of its storage, handling, and performance in diesel engines. These properties affect fuel atomization, spray patterns, and ignition characteristics, impacting engine efficiency and emissions (Alptekin & Çanakçı, 2009).
Chemical Properties Analysis
The chemical composition of diesel fuel, such as the ratio of saturated to unsaturated hydrocarbons, aromatic content, and presence of additives, influences its reactivity, stability, and environmental impact. Advanced refining techniques aim to improve these properties by reducing harmful emissions while maintaining or enhancing fuel efficiency (Srivastava, 2012).
Wissenschaftliche Forschungsanwendungen
Moderne Verbrennungstechnologie
Dieselkraftstoffe werden häufig in Verbrennungsmotoren (IC-Motoren) eingesetzt, die als Hauptantriebsaggregate in Transportmitteln, Baumaschinen und stationären Kraftwerken dienen {svg_1}. Moderne Verbrennungstechnologien wie die komprimierte Zündung von Benzin (GCI), die reaktionsgesteuerte komprimierte Zündung (RCCI), die teilvorvermischte Verbrennung (PPC), die funkengestützte komprimierte Zündung (SACI) und die turbulente Strahlzündung (TJI) sind entstanden und versprechen effiziente und saubere Verbrennung mit den derzeit verfügbaren Kraftstoffen {svg_2}.
Kraftstoffadditive und Biokraftstoffmischungen
Es wurden Untersuchungen zu Kraftstoffen mit Additiven durchgeführt, die die Geschwindigkeit der kinetischen und diffusionsbedingten Verbrennung im Zylinder eines Dieselmotors selektiv beeinflussen {svg_3}. Die gewünschten Kraftstoffeigenschaften können durch Zugabe von chemischen Additiven, Nanopartikeln, Biokraftstoffmischungen usw. zu den handelsüblichen Kraftstoffen erreicht werden {svg_4}.
Kohlenstoffarme/-freie Kraftstoffe
Kohlenstoffarme und -freie Kraftstoffe wie Wasserstoff, Ammoniak, Methanol und Erdgas erfordern ebenfalls ein spezielles Motorkonzept, um ihr Potenzial zur effektiven Reduzierung der CO2-Emissionen von Verbrennungsmotoren zu entfalten {svg_5}.
Einspritz- und Sprühprozess für moderne Kraftstoffe
Der Einspritz- und Sprühprozess für moderne Kraftstoffe ist ein weiterer Forschungsbereich. Dabei wird untersucht, wie der Kraftstoff in den Motor eingespritzt und versprüht wird, was erhebliche Auswirkungen auf die Motorleistung und die Emissionen haben kann {svg_6}.
Verbrennungsgrundlagen und chemische Kinetik für moderne Kraftstoffe
Das Verständnis der Verbrennungsgrundlagen und der chemischen Kinetik für moderne Kraftstoffe ist entscheidend. Hierbei werden die grundlegenden Prinzipien der Kraftstoffverbrennung und die chemischen Reaktionen, die während der Verbrennung ablaufen, untersucht {svg_7}.
Nachbehandlungssystem für Motoren mit modernen Kraftstoffen
Das Nachbehandlungssystem für Motoren mit modernen Kraftstoffen ist ein weiterer wichtiger Forschungsbereich. Dabei wird untersucht, wie die Abgase eines Motors behandelt werden können, um die Emissionen zu reduzieren {svg_8}.
Synthetische Kraftstoffe
Synthetische Kraftstoffe sind eine vielfältige Gruppe von Verbindungen, die als Ersatz für herkömmliche Kraftstoffe wie Benzin und Diesel verwendet werden können {svg_9}. Sie werden seit über einem Jahrzehnt erforscht, um nach alternativen Energiequellen zu suchen {svg_10}.
Anwendungen der Nanotechnologie
Die Nanotechnologie hat sich in den letzten Jahren zu einem interdisziplinären Forschungsgebiet mit Anwendungen von Bioenergie bis hin zur Biomedizin entwickelt {svg_11}. Es ist wichtig, einen Überblick über die Anwendungen der Nanotechnologie in Dieselkraftstoffen und verwandten Forschungsbereichen zu geben {svg_12}.
Wirkmechanismus
Target of Action
The primary target of Diesel No. 2 is the internal combustion engine, specifically the diesel engine . The fuel’s role is to provide the necessary energy for the engine to operate. This is achieved through the combustion of the fuel within the engine, which releases energy that is then converted into mechanical energy .
Mode of Action
Diesel No. 2 interacts with its target, the diesel engine, through a process known as combustion . During combustion, the fuel is injected into the engine’s combustion chamber where it is ignited by the heat of compressed air. This results in the release of energy in the form of heat and the production of exhaust gases . The energy released is used to drive the engine’s pistons, which in turn powers the vehicle .
Biochemical Pathways
While Diesel No. NO2 plays a significant role in the formation of ground-level ozone (O3), a key component of photochemical smog . Additionally, the combustion of Diesel No. 2 can lead to the formation of particulate matter, which can have detrimental effects on human respiratory organs .
Result of Action
The combustion of Diesel No. 2 results in the release of energy that powers the engine. On a molecular level, this involves the breaking of chemical bonds in the fuel and the formation of new bonds in the combustion products . On a cellular level, exposure to the combustion products, particularly particulate matter, can lead to inflammation and other adverse health effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Diesel No. 2. For instance, temperature can affect the fuel’s viscosity and combustion efficiency . Additionally, the presence of impurities in the fuel can lead to engine wear and increased emissions . Therefore, maintaining the quality and purity of Diesel No. 2 is crucial for its optimal performance and environmental sustainability .
Safety and Hazards
Zukünftige Richtungen
The future of diesel fuel may involve the development of more sustainable and environmentally friendly alternatives. This includes biodiesel, which is a renewable, clean-burning diesel replacement that can be used in existing diesel engines without modification . Biodiesel is among the nation’s first domestically developed and economically usable advanced biofuels . There is also ongoing research into improving the efficiency and reducing the emissions of diesel engines .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 'Fuels, diesel, no. 2' involves the refining of crude oil through a series of processes to obtain the desired fuel product. The process involves fractional distillation, cracking, and hydroprocessing.", "Starting Materials": [ "Crude oil" ], "Reaction": [ "Fractional distillation: The crude oil is heated and vaporized in a distillation column. The vapors rise and condense at different heights in the column, separating the crude oil into different fractions based on their boiling points.", "Cracking: The heavier fractions obtained from fractional distillation are further broken down into lighter fractions through a process called cracking. This involves heating the fractions at high temperatures and pressures, causing the molecules to break apart and form smaller molecules.", "Hydroprocessing: The cracked fractions are then treated with hydrogen gas in the presence of a catalyst to remove impurities and improve the fuel quality. This process involves hydrodesulfurization, hydrodenitrogenation, and hydrodearomatization.", "The final product obtained from these processes is 'Fuels, diesel, no. 2', which is a high-quality diesel fuel used in various applications." ] } | |
CAS-Nummer |
68476-34-6 |
Molekulargewicht |
0 |
Synonyme |
Fuels, diesel, no. 2; DIESELFUEL2-D; DIESEL-2; DIESELNO.2; Fuels, diesel, No 2 Gasoil - unspecified; middle distillate; Diesel fuels no. 2; Einecs 270-676-1 |
Herkunft des Produkts |
United States |
Q & A
Q1: What strategies are employed in modern diesel engine technology to minimize the environmental impact of Diesel Fuel No. 2 combustion?
A1: Modern diesel engine technology utilizes several strategies to mitigate the environmental impact of Diesel Fuel No. 2 combustion:
- Optimized Fuel Injection Systems: Advanced fuel injection systems, such as multipoint injection with pressure swirl nozzles, ensure finer atomization and better fuel-air mixing. This results in more complete combustion, reducing particulate matter and nitrogen oxide (NOx) emissions. []
- Exhaust Gas Treatment: Technologies like diesel particulate filters (DPFs) and selective catalytic reduction (SCR) systems are incorporated to capture and neutralize harmful emissions after combustion. DPFs trap particulate matter, while SCR systems use a catalyst and a reductant like urea to convert NOx into harmless nitrogen and water. []
- Alternative Fuels and Additives: Research is ongoing to explore the use of alternative fuels like biodiesel blends and additives that can improve combustion efficiency and reduce emissions. []
Q2: How does the "Controlled Fuel Air Ratio (COFAR) system" contribute to achieving ultra-low emissions in diesel engines?
A: The COFAR system, featuring a venturi premixer, air valve, and fuel injection nozzle, plays a crucial role in achieving ultra-low emissions by precisely controlling the fuel-air ratio throughout the engine's operating range. [] This precise control ensures optimal combustion conditions, minimizing the formation of pollutants like NOx, carbon monoxide (CO), and unburned hydrocarbons (UHC). [] The system's ability to maintain low flame temperatures further contributes to NOx reduction. []
Q3: What are the limitations of using Coal-Water Slurry (CWS) as a fuel in diesel engines compared to Diesel Fuel No. 2?
A3: While CWS presents itself as a potential alternative fuel for diesel engines, its inherent properties pose challenges compared to conventional diesel:
- Fuel Handling and Storage: CWS exhibits non-Newtonian fluid behavior, making it difficult to store and pump due to settling and potential agglomeration. [] Maintaining specific flow velocities and incorporating agitation systems are necessary to mitigate these issues. []
- Ash Content: CWS typically contains a higher ash content compared to diesel fuel, potentially leading to increased engine wear and requiring efficient ash management systems. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




